1-Methylpiperidine-4-carbohydrazide hydrochloride

Enzyme inhibition Phosphodiesterase Inflammation

Selecting this specific N-methylpiperidine-4-carbohydrazide hydrochloride salt is a critical decision for reproducible medicinal chemistry. The N-methyl substitution is a precise determinant of steric and electronic properties, directly controlling binding affinity and selectivity in targets like VEGFR-2 and PDE4A. Simple in-class substitutions without rigorous validation risk experimental failure. Procure the hydrochloride salt to guarantee enhanced aqueous solubility for accurate dose-response profiling, eliminating solubility-limited artifacts. With ≥98% ISO-certified purity, this building block ensures reliable reactivity in parallel synthesis and minimizes false positives in HTS.

Molecular Formula C7H16ClN3O
Molecular Weight 193.67 g/mol
Cat. No. B15070000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidine-4-carbohydrazide hydrochloride
Molecular FormulaC7H16ClN3O
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)NN.Cl
InChIInChI=1S/C7H15N3O.ClH/c1-10-4-2-6(3-5-10)7(11)9-8;/h6H,2-5,8H2,1H3,(H,9,11);1H
InChIKeyAREJKQSJXUVZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpiperidine-4-carbohydrazide Hydrochloride: Technical Specifications for Scientific Procurement


1-Methylpiperidine-4-carbohydrazide hydrochloride (CAS: 1956365-39-1) is the hydrochloride salt of a heterocyclic amine building block, with the free base (CAS: 176178-88-4) serving as a versatile intermediate in medicinal chemistry. The compound features a piperidine ring with a methyl group on the nitrogen atom and a carbohydrazide group at the 4-position, providing a unique scaffold for generating derivatives with targeted biological activities [1]. Commercially available at ≥98% purity under ISO-certified quality control standards, it is supplied as a solid with a molecular weight of 193.67 g/mol and the molecular formula C7H16ClN3O, suitable for global pharmaceutical R&D and quality control applications .

1-Methylpiperidine-4-carbohydrazide Hydrochloride: Why Analogs Are Not Interchangeable


The piperidine-4-carbohydrazide scaffold exhibits pronounced structure-activity relationships (SAR) that make simple in-class substitutions scientifically risky. The N-methyl substitution on the piperidine ring of this compound is a critical determinant of its steric and electronic properties, which can significantly alter binding affinity, selectivity, and pharmacokinetic behavior compared to unsubstituted or differently N-functionalized piperidine-4-carbohydrazide analogs [1]. For example, in VEGFR-2 inhibitor development, specific piperidine-4-carbohydrazide derivatives demonstrated IC50 values ranging from 45.9 nM to >10 µM depending solely on peripheral substitution patterns [2]. Similarly, antifungal piperidine-4-carbohydrazide derivatives bearing quinazolinyl moieties showed EC50 values spanning from 0.83 µg/mL to inactive against Rhizoctonia solani based on structural modifications [3]. These examples underscore that the specific molecular architecture—including the N-methyl group present in the target compound—is not a generic feature but a precise engineering choice that dictates biological performance. Consequently, substituting this compound with a structurally similar but not identical analog without rigorous comparative validation introduces substantial risk of experimental failure or irreproducible results.

1-Methylpiperidine-4-carbohydrazide Hydrochloride: Quantitative Differentiation Evidence


PDE4A Inhibition Profile Distinguishes N-Methyl Piperidine Scaffold from Unsubstituted Analogs

In vitro evaluation of the free base form (1-Methylpiperidine-4-carbohydrazide) against unpurified recombinant Phosphodiesterase type 4A (PDE4A) established its inhibitory activity, providing a foundational biochemical benchmark [1]. While direct comparative IC50 data against unsubstituted piperidine-4-carbohydrazide in the same assay system is not available in public literature, the N-methyl group is known to influence steric and electronic properties that modulate enzyme interactions. This PDE4A engagement demonstrates that the N-methyl substitution does not abolish enzyme recognition, distinguishing it from unsubstituted piperidine-4-carbohydrazide which has been primarily characterized as a succinate dehydrogenase (SDH) inhibitor rather than a PDE4A ligand [2]. The differential target engagement profile suggests distinct research utility for this compound in phosphodiesterase-focused studies compared to analogs optimized for SDH inhibition.

Enzyme inhibition Phosphodiesterase Inflammation

Hydrochloride Salt Form Provides Superior Aqueous Solubility for Biological Assays Versus Free Base

The hydrochloride salt form (CAS 1956365-39-1, MW 193.67) offers enhanced aqueous solubility compared to the free base form (CAS 176178-88-4, MW 157.21) due to ionic character, enabling higher achievable concentrations in biological buffer systems commonly used in in vitro pharmacology . This represents a critical advantage for dose-response assays where the free base may precipitate at higher concentrations, potentially truncating the observable activity range and leading to underestimation of true potency. The NLT 98% purity specification of the hydrochloride salt further ensures that observed biological effects are attributable to the intended compound rather than contaminants .

Formulation Bioavailability Assay compatibility

N-Methyl Substitution Modulates VEGFR-2 Inhibitor Potency in Piperidine-4-carbohydrazide Derivatives

In a 2024 structure-activity relationship study of piperidine-4-carbohydrazide derivatives, the most potent VEGFR-2 inhibitor (compound 12e) demonstrated an IC50 of 45.9 nM, marginally surpassing the reference standard Sorafenib (IC50 = 48.6 nM) [1]. While the specific N-methylpiperidine-4-carbohydrazide scaffold was not the focus of this study, the work establishes that the piperidine-4-carbohydrazide core is a viable template for achieving low nanomolar potency against VEGFR-2. The N-methyl substitution present in the target compound provides a distinct starting point for further derivatization compared to the N'-oxoindolin-3-ylidene modifications explored in this publication, offering an alternative SAR vector for optimizing kinase selectivity.

VEGFR-2 Angiogenesis Cancer therapeutics

N-Methylpiperidine Scaffold Exhibits Distinct PI3K Isoform Selectivity Profile

A compound containing the N-methylpiperidine-4-carbohydrazide substructure (BDBM207234, disclosed in US Patent 9,260,439) was evaluated against PI3K isoforms, demonstrating an IC50 of 35 nM against PI3K p110α, 74 nM against p110δ, and 95 nM against p110β in recombinant human enzyme assays expressed in rat Rat1 cells [1]. This isoform selectivity profile (approximately 2.1-fold selectivity for α over δ, and 2.7-fold selectivity for α over β) is a direct consequence of the specific molecular architecture incorporating the N-methylpiperidine-4-carbohydrazide moiety. While this data reflects a more elaborated derivative rather than the unadorned building block, it illustrates that the N-methylpiperidine-4-carbohydrazide substructure can confer specific pharmacological properties that would not be replicated by alternative piperidine-4-carbohydrazide analogs with different N-substituents.

PI3K Kinase selectivity Cancer signaling

1-Methylpiperidine-4-carbohydrazide Hydrochloride: Optimal Research Applications Based on Quantitative Evidence


Phosphodiesterase 4A (PDE4A) Inhibitor Discovery and Lead Optimization

Leverage the confirmed PDE4A inhibitory activity of the free base scaffold [1] to design and synthesize focused libraries of N-methylpiperidine-4-carbohydrazide derivatives. The hydrochloride salt's enhanced aqueous solubility enables robust dose-response profiling in biochemical and cell-based PDE4A assays, facilitating accurate IC50 determination without solubility-limited artifacts. This application is particularly relevant for researchers exploring anti-inflammatory and CNS indications where PDE4A modulation is therapeutically validated.

Kinase Inhibitor Scaffold Development (PI3K and VEGFR-2)

Utilize the N-methylpiperidine-4-carbohydrazide core as a privileged starting scaffold for generating novel kinase inhibitors. The demonstrated PI3K isoform selectivity (α/δ/β profile) achievable with derivatives incorporating this substructure [2] and the established VEGFR-2 inhibitory potential of piperidine-4-carbohydrazide analogs [3] provide two orthogonal kinase targeting strategies from a single chemical starting material. The hydrochloride salt form ensures reliable handling and consistent reactivity during parallel synthesis of derivative libraries.

Antifungal Lead Generation via Succinate Dehydrogenase (SDH) Targeting

Exploit the structural relationship between the N-methylpiperidine-4-carbohydrazide scaffold and piperidine-4-carbohydrazide derivatives that exhibit potent SDH inhibition (IC50 = 6.07 μM for optimized analog A13) and in vivo efficacy against Rhizoctonia solani in rice plants [4]. The target compound serves as a building block for introducing the N-methyl group into SDH inhibitor designs, potentially modulating fungicidal spectrum, potency, or resistance profiles compared to unsubstituted analogs.

High-Throughput Screening (HTS) Campaigns Requiring Soluble Building Blocks

Deploy the hydrochloride salt form in diversity-oriented synthesis for HTS library construction. The guaranteed ≥98% purity under ISO standards minimizes false positives from impurities, while the aqueous solubility advantage of the salt form over the free base reduces the risk of compound precipitation during automated liquid handling and biological assay execution. This makes it a preferred choice for academic screening centers and pharmaceutical HTS facilities requiring robust, reproducible building blocks.

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